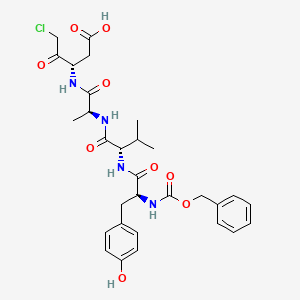
N-hydroxy MDMA (hemioxalate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is a chemical compound categorized as an amphetamine. It is an analytical reference standard primarily used in research and forensic applications N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves the hydroxylation of 3,4-methylenedioxymethamphetamine. This process typically requires the use of hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group . The reaction conditions often involve maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
the general principles of chemical synthesis, such as batch processing and purification techniques, are likely employed to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, 3,4-methylenedioxymethamphetamine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) can yield ketones or aldehydes, while reduction can revert it to 3,4-methylenedioxymethamphetamine .
Applications De Recherche Scientifique
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as a reference standard for the identification and quantification of related compounds in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of amphetamines and their derivatives .
Mécanisme D'action
The mechanism of action of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves its interaction with monoamine neurotransmitter systems in the brain. It is believed to exert its effects by increasing the release of serotonin, dopamine, and norepinephrine, similar to its parent compound, 3,4-methylenedioxymethamphetamine . This leads to enhanced neurotransmission and the characteristic psychoactive effects associated with amphetamines .
Comparaison Avec Des Composés Similaires
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is unique due to the presence of the hydroxyl group, which distinguishes it from its parent compound, 3,4-methylenedioxymethamphetamine. Similar compounds include:
3,4-methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and use as a recreational drug.
3,4-methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects to MDMA.
N-methyl-α-methyldopamine: A metabolite of MDMA with distinct pharmacological properties.
These compounds share structural similarities but differ in their specific functional groups and resulting pharmacological effects .
Propriétés
Formule moléculaire |
C24H32N2O10 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(12(2)13)5-9-3-4-10-11(6-9)15-7-14-10;3-1(4)2(5)6/h2*3-4,6,8,13H,5,7H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
FLSRFAFZNHFKNX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)N(C)O.CC(CC1=CC2=C(C=C1)OCO2)N(C)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)

![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

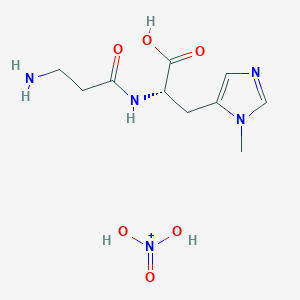

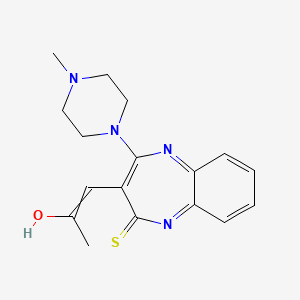
![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)
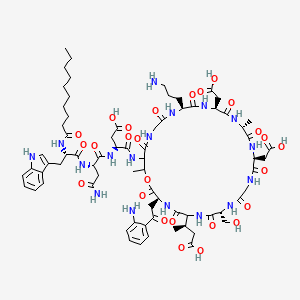
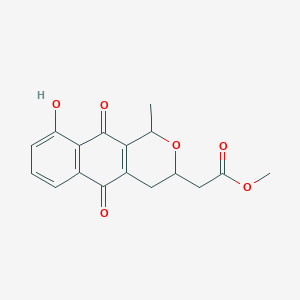
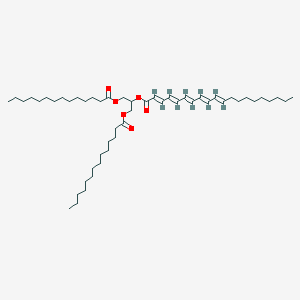
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
